molecular formula C9H6BrClN2O B2575782 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one CAS No. 1936326-34-9

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one

Cat. No.: B2575782
CAS No.: 1936326-34-9
M. Wt: 273.51
InChI Key: XRQGXXVQYBZLQV-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one (CAS 1936326-34-9) is a high-value bromo- and chloro- substituted quinazolinone derivative serving as a critical synthetic intermediate in medicinal chemistry and anticancer research. The quinazolinone core is a privileged scaffold in drug discovery, known for its structural flexibility that allows precise pharmacological modulation through targeted chemical modifications . This compound is specifically designed for the synthesis of novel hybrid molecules, such as quinazolinone-thiazole hybrids, which have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers . Its structural features, including the bromo and chloro substituents, make it a versatile building block for constructing potential VEGFR-2 inhibitors, which are pivotal in anti-angiogenic cancer therapy . The molecule is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-6(10)7(11)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQGXXVQYBZLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a halogenated derivative.

    Cyclization: The substituted aniline undergoes cyclization with a suitable reagent to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 7 and 6, respectively, serve as reactive sites for nucleophilic displacement due to their electron-withdrawing effects.

Key Reagents and Conditions :

  • Bromine substitution : Sodium methoxide (NaOMe) in methanol at 60–80°C facilitates Br displacement by nucleophiles like amines or alkoxides.

  • Chlorine substitution : Potassium iodide (KI) in acetone under reflux replaces Cl with iodine via an SN2 mechanism.

Example Reaction :
Reaction with morpholine in ethanol at 80°C yields 7-morpholino-6-chloro-2-methylquinazolin-4(3H)-one with 85% efficiency .

Substituent Nucleophile Conditions Product Yield
BrMorpholineEthanol, 80°C7-Morpholino derivative85%
ClKIAcetone, reflux6-Iodo derivative78%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O (3:1).

  • Conditions : 90°C, 12–24 hours.

  • Outcome : Substitution of Br with aryl groups (e.g., phenyl, pyridyl) .

Example :
Coupling with 4-methoxyphenylboronic acid produces 7-(4-methoxyphenyl)-6-chloro-2-methylquinazolin-4(3H)-one in 72% yield.

Oxidation and Reduction

The quinazolinone core and methyl group undergo redox transformations:

  • Oxidation :

    • Reagent : KMnO₄ in acidic conditions converts the methyl group (–CH₃) to a carboxylic acid (–COOH) .

    • Application : Enhances water solubility for pharmacological studies.

  • Reduction :

    • Reagent : NaBH₄/CuCl₂ selectively reduces the C=O group to C–OH under mild conditions .

Ring Functionalization and Rearrangement

The quinazolinone ring participates in cycloaddition and ring-expansion reactions:

Cycloaddition with Alkynes :

  • Conditions : CuI catalysis in acetonitrile at 60°C.

  • Product : Fused tricyclic derivatives via [2+2] cycloaddition, enhancing bioactivity .

Ring Expansion :
Treatment with hydroxylamine (NH₂OH) in ethanol opens the quinazolinone ring, forming a benzodiazepine analog .

Comparative Reactivity of Halogens

The bromine atom exhibits higher reactivity than chlorine in cross-coupling and substitution reactions due to its lower bond dissociation energy and larger atomic radius .

Position Halogen Reactivity Preferred Reactions
7BrHighSuzuki coupling, SNAr
6ClModerateNucleophilic substitution

This compound’s versatility in chemical transformations underpins its utility in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Future research directions include exploring photocatalytic C–H functionalization and enantioselective synthesis.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one serves as a core structure for the development of potential therapeutic agents targeting various diseases. Research indicates its efficacy in modulating biological pathways associated with cancer and infectious diseases. For instance, derivatives of this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent .

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of quinazolinone compounds can effectively combat bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal pathogens. For example, certain derivatives demonstrated significant antibacterial and antifungal activity comparable to standard drugs . The introduction of halogen substituents, such as bromine and chlorine, has been linked to enhanced antimicrobial efficacy .

Biological Studies

Biological Activity Investigation
Research has highlighted the biological activities of this compound, focusing on its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema tests have indicated that some derivatives exhibit anti-inflammatory effects comparable to ibuprofen . The compound's mechanism of action may involve enzyme inhibition and receptor modulation, influencing various cellular responses .

Chemical Synthesis

Intermediate in Synthesis
The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with varied biological activities. The synthesis typically involves chlorination and bromination steps to introduce the respective halogens into the quinazolinone framework .

Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for applications in pharmaceuticals and agrochemicals, where it can serve as a building block for various chemical reactions .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated an IC50 value of 0.096 µM against MCF7 cells, showcasing its potential as a lead compound for further drug development .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF70.096
Related Quinazoline DerivativeA5490.150

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of quinazolinone derivatives derived from this compound against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition rates against Bacillus subtilis and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkoxy Substituents : Chlorine or bromine at C6/C7 enhances electrophilic reactivity compared to methoxy groups, as seen in 7-chloro-6-methoxyquinazolin-4(3H)-one .

Methyl Group Position : Moving the methyl group from C2 (target compound) to C7 (6-bromo-7-methylquinazolin-4(3H)-one) reduces molecular symmetry, altering crystallization behavior .

Amino Substitution: The presence of NH₂ at C3 (6-bromo-3-amino-2-methylquinazolin-4(3H)-one) introduces hydrogen-bonding capability, increasing solubility in polar solvents .

Biological Activity

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C8H4BrClN2O
  • Molecular Weight : 273.51 g/mol
  • CAS Number : 17518-98-8

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating cellular responses and signaling pathways.
  • DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes, influencing gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance in cystic fibrosis patients.

Table 1: Antimicrobial Efficacy Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa50 µM
Staphylococcus aureus25 µM
Escherichia coli30 µM

Anticancer Activity

This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that it induces apoptosis and inhibits cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a significant reduction in cell viability:

  • Cell Viability Reduction :
    • At 10 µM: 20% reduction
    • At 50 µM: 50% reduction
    • At 100 µM: 85% reduction (p < 0.001)

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it reduces the levels of TNF-alpha and IL-6 in activated macrophages.

Research Findings

Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as modulators of biofilm formation and virulence factors in pathogenic bacteria. This suggests a promising avenue for addressing antimicrobial resistance.

Table 2: Effects on Biofilm Formation

CompoundBiofilm Reduction (%)Concentration Tested (µM)
This compound58%50
Control--

Q & A

Basic: What are the standard synthetic routes for preparing 7-bromo-6-chloro-2-methylquinazolin-4(3H)-one?

Answer:
The compound is typically synthesized via direct halogenation of a quinazolinone precursor. A common approach involves:

Halogenation: Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine (Br₂) in acetic acid under controlled conditions to introduce bromine at the 6-position .

Chlorination: Subsequent chlorination using iodine monochloride (ICl) or other chlorinating agents to introduce chlorine at the 7-position (method extrapolated from iodination procedures in related compounds) .

Purification: Recrystallization from ethanol or ethyl acetate to isolate the product. Yields range from 55%–79%, depending on reaction optimization .

Basic: Which spectroscopic techniques are used to confirm the structure of this compound?

Answer:
Key techniques include:

  • IR Spectroscopy: Peaks at ~1680–1660 cm⁻¹ (C=O stretch of quinazolinone) and ~3440 cm⁻¹ (NH stretches) confirm core functional groups .
  • ¹H NMR: Signals for aromatic protons (δ 7.10–8.12 ppm), methyl groups (δ ~2.48–2.62 ppm), and hydroxyl/amine protons (δ ~10.54–10.68 ppm) validate substituent positions .
  • Elemental Analysis: Quantifies Br and Cl content (e.g., Br%: calculated 31.37%, found 31.12%) to verify stoichiometry .

Advanced: How should researchers address discrepancies in elemental analysis (e.g., Br/Cl content)?

Answer:
Discrepancies (e.g., Br%: calculated 31.37% vs. found 31.12% ) may arise from:

Incomplete Halogenation: Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) to ensure full substitution .

Purification Artifacts: Use recrystallization solvents with low halogen solubility (e.g., ethanol) to minimize loss.

Analytical Calibration: Validate instrument calibration with standards (e.g., KBr for IR, certified reference materials for elemental analysis).

Advanced: What strategies optimize reaction yields in halogenation steps?

Answer:
Yield optimization involves:

Solvent Selection: Acetic acid enhances electrophilic substitution by protonating the quinazolinone ring, improving Br₂ reactivity .

Temperature Control: Room-temperature reactions minimize side products (e.g., dihalogenation) .

Stoichiometry: Use 1:1 molar ratios of quinazolinone to halogenating agent. Excess Br₂ can lead to overhalogenation .

Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies?

Answer:

Schiff Base Formation: Condense the 3-amino group with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) to introduce bioactivity-enhancing substituents .

Nucleophilic Substitution: Replace the 2-methyl group with hydrazine or thiadiazole moieties to modulate solubility and target binding .

Pharmacological Screening: Test derivatives for analgesic, antimicrobial, or anti-inflammatory activity using in vitro assays (e.g., COX inhibition, microbial growth assays) .

Advanced: How do researchers analyze conflicting spectral data (e.g., unexpected NMR shifts)?

Answer:

Variable Temperature NMR: Resolve dynamic effects (e.g., tautomerism in quinazolinones) by acquiring spectra at 25°C and 50°C .

2D NMR Techniques: Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .

Basic: What purity assessment methods are recommended for this compound?

Answer:

  • TLC: Use silica gel plates with cyclohexane:ethyl acetate (2:1) as the mobile phase; visualize under UV (Rf ~0.5–0.7) .
  • HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time ~8–10 minutes .

Advanced: What are the challenges in synthesizing halogenated quinazolinones with multiple substituents?

Answer:

Regioselectivity: Bromine preferentially substitutes at the 6-position due to electron-donating effects of the 3-amino group; chlorine may require directed ortho-metalation for precise placement .

Steric Hindrance: Bulky substituents (e.g., 2-methyl) can slow halogenation; microwave-assisted synthesis may accelerate reactions .

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